4,7-dihydroxy-3-phenyl-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4,7-dihydroxy-3-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-7-11-12(8-10)19-15(18)13(14(11)17)9-4-2-1-3-5-9/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFWLFUGBMRXCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172807 | |
| Record name | Coumarin, 4,7-dihydroxy-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19225-17-3 | |
| Record name | Coumarin, 4,7-dihydroxy-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin, 4,7-dihydroxy-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,7 Dihydroxy 3 Phenyl 2h Chromen 2 One and Its Analogues
Conventional Synthetic Routes to the 4,7-Dihydroxy-3-phenyl-2H-chromen-2-one Core
Classic synthetic strategies remain fundamental for constructing the coumarin (B35378) nucleus, offering reliability and access to a wide range of derivatives through well-established mechanisms.
The Pechmann condensation is a cornerstone for coumarin synthesis, involving the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. informahealthcare.com For the synthesis of the this compound core, the primary precursors are resorcinol (B1680541) (benzene-1,3-diol) and a phenyl-substituted β-ketoester, such as ethyl benzoylacetate. The reaction typically employs a strong acid catalyst and heat.
The general mechanism involves the initial formation of a β-hydroxy ester via transesterification, followed by cyclization and dehydration to yield the coumarin ring. nih.gov A variety of catalysts have been employed to drive the Pechmann reaction, each with specific advantages concerning reaction conditions and yields. informahealthcare.com
Table 1: Catalysts Used in Conventional Pechmann Condensation
| Catalyst | Typical Conditions | Reference |
|---|---|---|
| Concentrated H₂SO₄ | Reflux | informahealthcare.com |
| Perchloric Acid (HClO₄) | Room Temperature or 50°C | nih.gov |
| Trifluoroacetic Acid | - | informahealthcare.com |
| Aluminum Chloride (AlCl₃) | - | informahealthcare.com |
Other classical methods for coumarin synthesis include the Perkin, Knoevenagel, Reformatsky, and Wittig reactions, though the Pechmann reaction is often preferred for its simplicity and the ready availability of the required precursors. informahealthcare.comfrontiersin.org
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. tcichemicals.com Several MCR strategies have been developed for the synthesis of coumarin and dihydrocoumarin (B191007) derivatives.
One such approach involves the one-pot, three-component reaction of 4-hydroxycoumarin (B602359), various aldehydes, and a nucleophile like 2-bromoacetophenone, catalyzed by imidazole (B134444) in water, to produce functionalized trans-2,3-dihydrofuro[3,2-c]coumarins in excellent yields (72–98%). nih.gov Another example is a four-component condensation of 2-hydroxy-4-nitrobenzaldehyde, Meldrum's acid, an isocyanide, and an alcohol to stereoselectively synthesize 3,4-dihydro-7-nitrocoumarin derivatives. academie-sciences.fr These methods highlight the versatility of MCRs in rapidly building molecular diversity around the coumarin scaffold. chimicatechnoacta.ru
Novel and Sustainable Synthetic Strategies for 2H-Chromen-2-one Derivatives
In response to the growing demand for environmentally benign chemical processes, significant research has focused on developing novel and sustainable methods for coumarin synthesis.
Green chemistry principles have been successfully applied to coumarin synthesis, emphasizing the use of non-toxic catalysts, milder reaction conditions, and reduced waste. Biocatalysis, using natural catalysts like enzymes, offers high specificity and operates under ambient temperatures and neutral pH. iajesm.in Phytic acid, a biogenic catalyst, has been effectively used in Pechmann condensations. informahealthcare.com Similarly, zinc oxide nanoparticles (ZNPs) synthesized via biogenic routes have been shown to be effective catalysts. researchgate.net
Electrochemical synthesis represents another green alternative, avoiding harsh chemical reagents. acs.org For instance, the electrochemical reduction of coumarins has been investigated using various modified electrodes. nih.govresearchgate.net Anodic oxidation has also been used to achieve oxidative cyclization, leading to the formation of coumarin adducts under mild conditions. acs.org The use of ultrasound irradiation is another technique that can accelerate reactions, increase yields, and lead to cleaner processes, as demonstrated in the synthesis of coumarin-thiazole hybrids. frontiersin.orgnih.gov
Table 2: Examples of Green Catalysts in Coumarin Synthesis
| Catalyst/Method | Reaction Type | Advantage | Reference(s) |
|---|---|---|---|
| Phytic Acid | Pechmann Condensation | Biogenic, environmentally friendly | informahealthcare.com |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | Pechmann Condensation | Heterogeneous, recyclable, high yield | nih.govresearchgate.net |
| Imidazole in Water | Multi-component Reaction | Eco-friendly solvent, mild conditions | nih.gov |
| Electrochemical Oxidation | Oxidative Cyclization | Ambient temperature, avoids toxic reagents | acs.org |
Selective functionalization of a pre-formed coumarin ring is a powerful strategy for creating diverse analogues. Cross-coupling reactions are particularly useful for this purpose. For example, 3-halocoumarins can serve as versatile starting materials. nih.gov A Suzuki cross-coupling reaction between 3-chlorocoumarin (B1582633) and various substituted boronic acids, using a Pd-salen catalyst, provides an effective route to 3-phenylcoumarins. nih.gov
Other selective modifications include the direct sulfanylation of 3-bromocoumarins, which proceeds through a thia-Michael addition/elimination process mediated by DABCO to yield 4-sulfanylcoumarins. rsc.org Furthermore, electrochemical approaches have been developed for the selective introduction of functional groups, such as the C-3 silylation of the coumarin scaffold. frontiersin.org
Synthesis of Substituted this compound Analogues
The synthesis of analogues of this compound, with varied substitution patterns, is crucial for structure-activity relationship studies. For instance, a series of 4-substituted 6,7-dihydroxycoumarin derivatives were prepared from 1,2,4-phenenyl triacetate via an acid-catalyzed Pechmann condensation. nih.gov
The selective protection and deprotection of hydroxyl groups are key in synthesizing asymmetrically substituted dihydroxycoumarins. In one study, the nicotinoylation of 5,7-dihydroxy-4-phenylcoumarin (B1236179) was found to selectively protect the 5-hydroxy group. chimicatechnoacta.ru Subsequent tosylation of the 7-hydroxy group followed by acidic removal of the nicotinoyl group yielded a 5-hydroxy-7-tosyloxy-4-phenylcoumarin derivative, a useful intermediate for more complex molecules. chimicatechnoacta.ru
In another example, new 4,7-dihydroxycoumarin (B595064) derivatives were synthesized starting from 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate (B1210297), which was reacted with aniline (B41778) derivatives to form (E)-3-(1-(arylamino)ethylidene)-2,4-dioxochroman-7-yl acetates. nih.gov Additionally, novel cytotoxic agents have been created by linking 7-hydroxy-4-phenylchromen-2-one to 1,2,4-triazole (B32235) moieties using a click chemistry approach. nih.gov
Table 3: Examples of Synthesized Substituted Coumarin Analogues
| Starting Material(s) | Synthesized Analogue Class | Key Method | Reference |
|---|---|---|---|
| 1,2,4-Phene-nyl triacetate, Ethyl benzoylacetate | 6,7-dihydroxy-4-phenyl-2H-chromen-2-one | Pechmann Condensation (HClO₄) | nih.gov |
| 5,7-Dihydroxy-4-phenylcoumarin | 5-Hydroxy-7-tosyloxy-4-phenylcoumarin | Selective nicotinoylation/tosylation | chimicatechnoacta.ru |
| 7-Hydroxy-4-phenylchromen-2-one | 7-((4-Aryl-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-ones | Click Chemistry | nih.gov |
Modifications at the Phenyl Moiety
Modifications to the phenyl ring attached at the C-3 position of the coumarin scaffold are commonly achieved through various modern synthetic reactions. These methods allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties.
One of the most prevalent strategies is the Palladium-catalyzed cross-coupling reaction , particularly the Suzuki-Miyaura coupling. This reaction effectively couples a 3-halocoumarin with a suitably substituted arylboronic acid. For instance, 3-chlorocoumarins can be coupled with a range of aryl- and heteroarylboronic acids in the presence of a palladium catalyst like Pd(OAc)₂ and a phosphine (B1218219) ligand such as SPhos, achieving high yields. nih.gov This method is advantageous for creating hydroxylated derivatives, which can be difficult to synthesize using traditional methods like the Perkin reaction. semanticscholar.org The use of a Pd-salen complex has also been described as an effective catalyst for Suzuki cross-coupling with substituted boronic acids. nih.govsemanticscholar.org
The Perkin reaction is a classical method for synthesizing 3-arylcoumarins. semanticscholar.orgtandfonline.com It typically involves the condensation of a salicylaldehyde (B1680747) derivative with a phenylacetic acid in the presence of a dehydrating agent. semanticscholar.org While effective, this method has limitations regarding the types of substituents that can be present on the reagents. For example, preparing nitro and hydroxyl derivatives directly via the traditional Perkin condensation can be challenging due to purification difficulties or undesirable side reactions. semanticscholar.org
Other metal-catalyzed reactions have also been developed. A KMnO₄/AcOH-mediated direct C-3-arylation of coumarins with arylboronic acids has been reported. researchgate.net Similarly, KMnO₄ can mediate the C-3 arylation using arylhydrazines. researchgate.net Transition metal-free approaches include the regioselective α-arylation of coumarins through an oxidative C-H/C-H cross-coupling with simple arenes, facilitated by palladium acetate in trifluoroacetic anhydride (B1165640) at elevated temperatures. nih.gov
The introduction of various functional groups onto the 3-phenyl ring has been explored extensively. For instance, a series of 3-phenylcoumarin (B1362560) derivatives with amino and nitro substituents have been synthesized to evaluate their biological activities. tandfonline.com Studies have shown that introducing substituents at the para-position of the 3-phenyl ring can be beneficial for increasing biological potency. tandfonline.com For example, the addition of methoxy, hydroxyl, or acetoxy groups to the 3-arylcoumarin ring has been shown to influence its inhibitory activity against certain enzymes. tandfonline.com
Table 1: Examples of Synthetic Modifications at the Phenyl Moiety of 3-Phenylcoumarins
| Starting Material | Reagent(s) | Method | Resulting Moiety/Substituent | Reference |
| 3-Chlorocoumarin | Substituted Phenylboronic Acid, Pd(OAc)₂, SPhos | Suzuki-Miyaura Coupling | Substituted 3-Phenyl group | nih.gov |
| 3-Chlorocoumarin | Substituted Phenylboronic Acid, Pd-salen complex | Suzuki-Miyaura Coupling | Substituted 3-Phenyl group | nih.govsemanticscholar.org |
| Salicylaldehyde | Substituted Phenylacetic Acid, DCC, DMSO | Perkin Reaction | Substituted 3-Phenyl group | semanticscholar.org |
| Coumarin | Arylboronic Acid, KMnO₄, AcOH | C-H Arylation | 3-Aryl group | researchgate.net |
| Coumarin | Arylhydrazine, KMnO₄ | C-H Arylation | 3-Aryl group | researchgate.net |
| 7-hydroxy-4-phenyl-2-oxo-2H-chromen-3-yl)amino)ethyl) | N-(4-chlorophenyl)-2-chloroacetamide | N-Alkylation | N-(4-chlorophenyl)-2-((2-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-3-yl)ethyl)amino)acetamide | nih.gov |
Alterations on the Benzopyran-2-one Ring System
Modifications to the benzopyran-2-one (coumarin) ring itself are equally important for creating structural diversity. These alterations can involve substitutions at various positions on the benzene (B151609) part of the ring system or modifications of the lactone ring.
The Pechmann condensation is a cornerstone for the synthesis of the coumarin core, particularly for hydroxylated analogues. tandfonline.comnih.gov This acid-catalyzed reaction involves the cyclization of a phenol with a β-ketoester. For example, 6,7-dihydroxy-4-phenyl-2H-chromen-2-one can be synthesized by reacting 1,2,4-triacetoxybenzene (B1630906) (a protected form of hydroxyquinol) with ethyl benzoylacetate in the presence of an acid catalyst like perchloric acid. nih.gov Similarly, 7,8-dihydroxy-4-phenyl-2H-chromen-2-one is synthesized from pyrogallol (B1678534) triacetate (1,2,3-phenenyl triacetate) and ethyl benzoylacetate.
Once the basic coumarin scaffold is formed, the hydroxyl groups can be further modified. Selective protection and deprotection strategies are often employed. For instance, in the case of 5,7-dihydroxy-4-phenylcoumarin, nicotinoylation has been shown to selectively protect the hydroxyl group at the C-5 position, which is contrary to the C-7 selectivity observed in 4-alkylcoumarins. urfu.ruchimicatechnoacta.ru This allows for subsequent reactions, such as tosylation, at the C-7 position. The nicotinoyl protecting group can then be removed under acidic conditions to yield a 5-hydroxy-7-tosyloxy derivative, providing a route to asymmetrically substituted dihydroxycoumarins. urfu.ruchimicatechnoacta.ru
Substitutions at other positions of the coumarin ring are also common. The introduction of aminoalkoxy groups, particularly at the C-7 position, has been used to create novel series of coumarin conjugates. nih.gov For instance, a series of 7-aminoalkoxy-3-phenylcoumarins were synthesized and studied for their biological potential. nih.gov
Furthermore, the core structure of the 3-arylcoumarin can be used as a building block for more complex heterocyclic systems. For example, 3-arylcoumarins can undergo a copper-catalyzed decarboxylative intramolecular C-O coupling to yield 2-arylbenzofurans. nih.gov They can also be converted to o-hydroxystilbenes through a hydrolysis/decarboxylation cascade reaction. nih.gov
Table 2: Examples of Synthetic Alterations on the Benzopyran-2-one Ring System
| Starting Material | Reagent(s) | Method | Resulting Moiety/Substituent | Reference |
| 1,2,4-Phenenyl triacetate | Ethyl benzoylacetate, HClO₄ | Pechmann Condensation | 6,7-dihydroxy-4-phenyl-coumarin | nih.gov |
| 1,2,3-Phenenyl triacetate | Ethyl benzoylacetate, HClO₄ | Pechmann Condensation | 7,8-dihydroxy-4-phenyl-coumarin | |
| 5,7-Dihydroxy-4-phenylcoumarin | Nicotinoyl azide, Triethylamine | Selective Nicotinoylation | 7-Hydroxy-2-oxo-4-phenyl-2H-chromen-5-yl nicotinate | urfu.ru |
| 7-Hydroxy-2-oxo-4-phenyl-2H-chromen-5-yl nicotinate | p-Toluenesulfonyl chloride | Tosylation | 2-Oxo-4-phenyl-7-(tosyloxy)-2H-chromen-5-yl nicotinate | urfu.ruchimicatechnoacta.ru |
| 7-hydroxy-4-methylcoumarin | POCl₃ | Chlorination | 7-chloro-4-methylcoumarin | researchgate.net |
| 3-Arylcoumarins | KOH | Hydrolysis/Decarboxylation | o-Hydroxystilbenes | nih.gov |
Advanced Spectroscopic and Crystallographic Characterization of 4,7 Dihydroxy 3 Phenyl 2h Chromen 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 4,7-dihydroxy-3-phenyl-2H-chromen-2-one, ¹H and ¹³C NMR spectroscopy would provide a complete map of the proton and carbon frameworks.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the coumarin (B35378) and phenyl rings would typically appear in the downfield region (δ 6.0-8.0 ppm).
Specifically, the coumarin moiety's protons at the C5, C6, and C8 positions would exhibit characteristic splitting patterns (doublets and doublet of doublets) due to coupling with their neighbors. The proton at C5, adjacent to the oxygen-bearing C4a carbon, often resonates at a higher chemical shift compared to H6 and H8. The protons of the 3-phenyl group would present as a multiplet in the aromatic region. Crucially, the hydroxyl protons at C4 and C7 would appear as singlets, whose chemical shifts can vary depending on the solvent and concentration; these signals would disappear upon D₂O exchange, confirming their identity.
¹H NMR Data Table (Hypothetical)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-5 | ~7.8-8.0 | d |
| H-6 | ~6.8-7.0 | dd |
| H-8 | ~6.7-6.9 | d |
| Phenyl-H | ~7.2-7.5 | m |
| 4-OH | Variable | s |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C2) of the lactone ring is the most deshielded, expected to resonate around δ 160-162 ppm. The carbon atoms bonded to hydroxyl groups (C4 and C7) would appear in the δ 155-165 ppm range. The remaining aromatic and olefinic carbons would be found between δ 95-155 ppm. The signals for the phenyl group carbons would also be identifiable in this region. The specific chemical shifts provide a fingerprint for the carbon skeleton of the molecule.
¹³C NMR Data Table (Hypothetical)
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~161.0 |
| C3 | ~124.0 |
| C4 | ~163.0 |
| C4a | ~103.0 |
| C5 | ~127.0 |
| C6 | ~114.0 |
| C7 | ~162.0 |
| C8 | ~102.0 |
| C8a | ~155.0 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be characterized by several key absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would indicate the O-H stretching vibrations of the two hydroxyl groups. The C=O stretching vibration of the α,β-unsaturated lactone ring is expected to appear as a strong absorption band around 1700-1720 cm⁻¹. Additionally, C=C stretching vibrations from the aromatic rings would be observed in the 1450-1620 cm⁻¹ region, while C-O stretching vibrations would appear in the 1000-1300 cm⁻¹ range.
IR Spectroscopy Data Table (Hypothetical)
| Functional Group | Wavenumber (ν, cm⁻¹) | Description |
|---|---|---|
| O-H (hydroxyl) | ~3300 | Broad, stretching |
| C=O (lactone) | ~1710 | Strong, stretching |
| C=C (aromatic) | ~1610, 1560, 1490 | Medium, stretching |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₅H₁₀O₄), HRMS would provide a high-accuracy mass-to-charge ratio (m/z) of the molecular ion. The calculated exact mass for C₁₅H₁₀O₄ is 254.0579 g/mol . An experimental HRMS measurement yielding a value extremely close to this calculated mass would unequivocally confirm the molecular formula of the compound.
HRMS Data Table (Hypothetical)
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | 255.0652 | 255.0651 |
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
When a suitable single crystal of the compound can be grown, SC-XRD provides the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the atomic connectivity and stereochemistry. For this compound, an SC-XRD analysis would reveal the planarity of the coumarin ring system, the dihedral angle between the coumarin and the 3-phenyl ring, and the intramolecular and intermolecular hydrogen bonding interactions involving the hydroxyl groups. This data is invaluable for understanding the molecule's solid-state conformation and packing. For instance, analysis of a related compound, 7-hydroxy-4-phenyl-2H-chromen-2-one, revealed a triclinic crystal system with a P-1 space group. researchgate.net
SC-XRD Data Table (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | e.g., 10.1 |
| b (Å) | e.g., 5.5 |
| c (Å) | e.g., 21.3 |
| β (°) | e.g., 95.0 |
| Volume (ų) | e.g., 1180 |
Computational Chemistry and Molecular Modeling Approaches
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Such studies can determine optimized molecular geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.
While specific DFT studies on 4,7-dihydroxy-3-phenyl-2H-chromen-2-one are not found, research on other coumarin (B35378) derivatives demonstrates the utility of this approach. For instance, DFT calculations have been used to study the geometry, quantum-chemical properties, and conformational analysis of newly synthesized 4-hydroxycoumarin (B602359) derivatives. sigmaaldrich.com Similar investigations on various chromone (B188151) derivatives have used DFT to analyze molecular geometries, vibrational spectra, and electronic properties, correlating these findings with biological activity. d-nb.info These studies establish a precedent for how DFT could be applied to understand the electronic landscape and reactivity of this compound.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
There is a significant body of research on the molecular docking of coumarin derivatives with various biological targets. For example, studies have explored the interactions of different coumarins with targets like the Mcl-1 protein (an anti-apoptotic protein) nih.gov, carbonic anhydrase (an enzyme involved in various physiological processes) thieme-connect.de, and proteins associated with pain and inflammation. nih.gov These simulations provide insights into the key amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions), which are crucial for inhibitory activity. A study on 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives also utilized in silico molecular docking to probe potential biological interactions. chimicatechnoacta.ru Although no specific docking studies for this compound have been identified, the methodologies used for these related compounds could be directly applied to predict its potential biological targets and binding mechanisms.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By developing a statistically significant correlation, QSAR can be used to predict the activity of new, unsynthesized compounds.
QSAR studies have been successfully applied to various sets of coumarin derivatives. For instance, a 3D-QSAR analysis was conducted on 4-substituted 6,7-dihydroxycoumarin derivatives to understand the relationship between their steric-electrostatic properties and their inhibitory effects on the Mcl-1 protein. nih.gov Such models help identify the key structural features that enhance or diminish the biological activity of the compounds. While a specific QSAR model for this compound is not available, its inclusion in a dataset of diverse coumarin analogues could help in developing a predictive model for a particular biological endpoint.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling in a Research Context
In silico ADMET profiling involves the use of computational models to predict the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early stages of drug discovery to filter out candidates with unfavorable ADMET characteristics.
Research on novel coumarin derivatives often includes in silico ADMET studies. For example, the synthesis and characterization of certain 3-substituted-4-hydroxy-2H-chromen-2-one derivatives were complemented by ADMET predictions to evaluate their drug-likeness and potential toxicities. chimicatechnoacta.ru These analyses typically predict parameters such as human intestinal absorption, blood-brain barrier penetration, cytochrome P450 enzyme inhibition, and various toxicity risks (e.g., mutagenicity, carcinogenicity). Such a profile for this compound would be invaluable for assessing its potential as a therapeutic agent, but specific studies have yet to be published.
Future Research Directions and Academic Applications
Exploration of Uncharted Synthetic Routes for 4,7-dihydroxy-3-phenyl-2H-chromen-2-one
While classical methods like the Pechmann condensation are commonly employed for the synthesis of coumarin (B35378) derivatives, the exploration of novel and more efficient synthetic routes remains a key area of research. Future investigations could focus on greener and more innovative approaches.
Green Chemistry Approaches: The use of environmentally benign catalysts and solvents is a growing trend. For instance, the synthesis of related 3-substituted-4-hydroxy-2H-chromen-2-one derivatives has been successfully achieved using biogenic ZnO nanoparticles as a reusable and eco-friendly catalyst. chimicatechnoacta.ru This suggests a potential avenue for developing a greener synthesis for this compound.
Electrochemical Synthesis: Electrochemical methods offer a high-yield, one-pot, and environmentally friendly alternative to traditional synthesis. This technique has been used for synthesizing 4-(dihydroxyphenylthio)-2H-chromen-2-one derivatives, indicating its potential applicability for creating the dihydroxy-phenyl-coumarin scaffold with high atom economy. researchgate.net
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. chimicatechnoacta.ru Designing a multicomponent reaction strategy for the direct synthesis of this compound could represent a significant advancement.
Identification of Novel Biological Targets and Undiscovered Mechanisms of Action
Understanding the precise molecular targets and mechanisms of action is crucial for the therapeutic application of any compound. While some activities of coumarin derivatives are known, the specific interactions of this compound are not fully elucidated.
Target Identification: Research has shown that similar coumarin structures can act as inhibitors of proteins like Mcl-1, which is involved in cancer cell survival. nih.gov Future studies should employ advanced techniques like proteomics and chemical biology approaches to identify direct binding partners and novel biological targets for this compound. This could reveal therapeutic potentials beyond the currently known activities.
Signaling Pathway Analysis: The compound's influence on various cellular signaling pathways remains largely unexplored. For example, other complex coumarin derivatives have been shown to affect pathways involving CREB, MAP kinase, and PI3K, which are critical in neuroprotection and cancer. nih.govresearchgate.netnih.gov Investigating how this compound modulates these and other pathways could uncover new mechanisms for its observed biological effects.
Telomerase Inhibition: Certain chromen-4-one derivatives have been identified as telomerase inhibitors, a key target in cancer therapy. nih.gov Given its core structure, investigating the potential of this compound and its derivatives to inhibit telomerase activity could open up new avenues for anticancer drug development.
Design and Synthesis of Advanced Derivatives with Enhanced Potency and Selectivity
The this compound scaffold is an excellent starting point for the design of new molecules with improved pharmacological profiles. Medicinal chemists can systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties.
Hybrid Molecules: A promising strategy involves linking the coumarin core to other pharmacologically active moieties. For example, novel derivatives have been created by linking 7-hydroxy-4-phenylchromen-2-one with triazole rings, resulting in compounds with potent cytotoxic activity against human cancer cell lines. nih.govnih.gov One such derivative, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, showed significant activity against AGS cancer cells and was found to induce apoptosis and cell cycle arrest. nih.govnih.gov
Esterification: Modifying the hydroxyl groups through esterification can alter the compound's lipophilicity and cellular uptake. The synthesis of ester derivatives of 4-(3,4-dichloroisothiazole) 7-hydroxy coumarins has been shown to maintain or enhance fungicidal activity. nih.govmdpi.com This approach could be applied to the title compound to develop derivatives with improved properties.
Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents on both the phenyl ring and the coumarin nucleus is essential for building a comprehensive SAR. For instance, studies on 4-substituted 6,7-dihydroxycoumarins revealed that introducing a trifluoromethyl group at the 4-position resulted in a potent Mcl-1 inhibitor. nih.gov Similar detailed SAR studies on the 4,7-dihydroxy-3-phenyl scaffold would guide the rational design of more effective molecules.
Table 1: Examples of Synthesized Derivatives and Their Activities
| Base Scaffold | Modification | Resulting Compound Example | Observed Activity | Reference(s) |
|---|---|---|---|---|
| 7-hydroxy-4-phenylchromen-2-one | Linked to a 1,2,4-triazole (B32235) moiety | 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | Potent cytotoxic agent against AGS cancer cells | nih.govnih.gov |
| 6,7-dihydroxycoumarin | Substitution at the 4-position | 4-Trifluoromethyl-6,7-dihydroxycoumarin | Potent Mcl-1 inhibitor | nih.gov |
| 4-(3,4-dichloroisothiazole) 7-hydroxy coumarin | Esterification of the 7-hydroxy group | 4-(3,4-Dichloroisothiazol-5-yl)-8-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate | Fungicidal activity | mdpi.com |
Integration of this compound Research within Broader Medicinal Chemistry Paradigms
The study of this compound and its analogs contributes to several overarching themes in medicinal chemistry.
Natural Product-Inspired Drug Discovery: Coumarins are a large family of natural products with immense structural diversity and a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov Research on synthetic coumarins like this compound builds upon the privileged scaffold provided by nature to develop novel therapeutic agents.
Scaffold for Combinatorial Chemistry: The coumarin nucleus is a versatile scaffold suitable for creating large libraries of compounds for high-throughput screening. The various positions on the chromen-2-one ring system can be readily functionalized, allowing for the generation of diverse derivatives to explore chemical space and identify new biological activities. nih.govnih.gov
Development of Covalent Inhibitors: The coumarin ring contains a lactone which, under certain conditions, can react with nucleophilic residues in proteins, leading to covalent inhibition. This mechanism can offer advantages in terms of potency and duration of action. Future research could explore the potential of designing derivatives of this compound as targeted covalent inhibitors for specific enzymes or receptors.
Development of Advanced Analytical Techniques for Research Quantification
Accurate and sensitive analytical methods are fundamental for all stages of drug discovery and development, from synthesis to in vitro and in vivo studies.
Chromatographic and Spectrometric Methods: The characterization of this compound and its derivatives relies heavily on techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). nih.govnih.gov Future work should focus on developing and validating robust HPLC-MS/MS methods for the sensitive quantification of these compounds in complex biological matrices such as plasma, tissues, and cell lysates. This is essential for pharmacokinetic and metabolism studies.
X-ray Crystallography: Determining the three-dimensional structure of the molecule through single-crystal X-ray diffraction provides definitive proof of its stereochemistry and conformation. chimicatechnoacta.ruresearchgate.net Co-crystallization of the compound with its biological targets can offer invaluable insights into its binding mode, guiding further rational drug design.
Fluorescence-Based Assays: The intrinsic fluorescence of the coumarin scaffold can be exploited to develop sensitive detection and quantification assays. This property can be used in fluorescence resonance energy transfer (FRET) assays to study protein-protein interactions or in cellular imaging to visualize the compound's subcellular localization. researchgate.net
Table 2: Analytical Techniques for the Study of this compound and its Derivatives
| Technique | Application | Reference(s) |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of synthesized compounds | nih.govnih.gov |
| Mass Spectrometry (MS/ESI-HRMS) | Molecular weight determination and formula confirmation | nih.govnih.gov |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identification of functional groups | chimicatechnoacta.ru |
| X-ray Diffraction | Determination of three-dimensional molecular structure | chimicatechnoacta.ruresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment | nih.gov |
| Thin-Layer Chromatography (TLC) | Reaction monitoring | nih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,7-dihydroxy-3-phenyl-2H-chromen-2-one, and how are intermediates characterized?
- Methodological Answer : A common approach involves the condensation of malonic acid with substituted phenols in the presence of phosphorous oxychloride (POCl₃) and zinc chloride (ZnCl₂) under reflux conditions . Intermediates are characterized via ¹H NMR , ¹³C NMR , and IR spectroscopy to confirm structural features like hydroxyl (-OH) and carbonyl (C=O) groups. For example, phenolic protons typically resonate at δ 9–11 ppm, while the lactone carbonyl appears near δ 160–170 ppm in ¹³C NMR .
Q. How is the purity of this compound validated in academic research?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at λ = 254–320 nm (characteristic of coumarin chromophores) is employed. Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻), while elemental analysis ensures stoichiometric agreement (e.g., C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can structural contradictions in spectroscopic data for substituted coumarins be resolved?
- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from tautomerism or hydrogen bonding. X-ray crystallography provides definitive structural validation. For example, SHELXL refinement can resolve intramolecular hydrogen bonds (e.g., O–H∙∙∙O distances ~1.8–2.1 Å) and confirm substituent positions . In cases of dynamic equilibria, variable-temperature NMR or DFT calculations are used to model tautomeric states .
Q. What strategies optimize the yield of this compound derivatives under varying reaction conditions?
- Methodological Answer : Yield optimization involves:
- Catalyst screening : ZnCl₂ (Lewis acid) vs. ethylenediamine (base) for regioselective cyclization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of phenolic intermediates, while ethanol minimizes side reactions .
- Temperature control : Reflux (~80°C) for 6–8 hours balances reaction rate and decomposition .
Q. How do substituents on the phenyl ring influence the biological activity of this compound?
- Methodological Answer : Bioactivity is evaluated via microdilution assays (MIC values for antimicrobial activity) or MTT assays (IC₅₀ for cytotoxicity). For example:
- Electron-withdrawing groups (e.g., -NO₂ at the 4-position) enhance antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) .
- Hydroxyl groups at the 5- and 7-positions improve antioxidant capacity via radical scavenging (EC₅₀ = 12 µM in DPPH assays) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the fluorescence properties of this compound derivatives?
- Methodological Answer : Fluorescence emission (e.g., λₑₘ = 450–470 nm) is highly sensitive to substituents and solvent polarity. For instance:
- Methoxy groups reduce fluorescence due to electron donation, quenching excited states .
- Hydroxy groups enhance emission in polar solvents (e.g., MeCN/H₂O) via chelation-enhanced fluorescence (CHEF) effects, as seen in Pr³⁺ ion detection studies . Contradictions arise from unaccounted solvent interactions or substituent positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
